10-Methylacridin-10-ium nitrate is a synthetic compound characterized by its unique molecular structure and significant biological activity. This compound is primarily recognized for its potential applications in the fields of biochemistry and medicinal chemistry, particularly due to its ability to intercalate into DNA, making it a candidate for cancer treatment.
The compound is synthesized through various chemical methods, primarily involving the methylation of acridine derivatives. It is commercially available from chemical suppliers and has been studied extensively in academic research settings.
10-Methylacridin-10-ium nitrate belongs to the class of acridine derivatives, which are known for their aromatic properties and biological activities. It is classified as a heterocyclic organic compound with a quaternary ammonium structure.
The synthesis of 10-Methylacridin-10-ium nitrate typically involves the following steps:
On an industrial scale, the synthesis may utilize continuous flow reactors to optimize reaction conditions and enhance yield. Automated systems are employed for reagent addition and product separation to ensure high purity levels.
The molecular formula of 10-Methylacridin-10-ium nitrate is C14H12N2O3, with a molecular weight of 256.26 g/mol. The structure features a methyl group attached to the nitrogen atom of the acridine ring, contributing to its quaternary ammonium nature.
| Property | Value |
|---|---|
| CAS Number | 5911-74-0 |
| IUPAC Name | 10-methylacridin-10-ium; nitrate |
| InChI | InChI=1S/C14H12N.NO3/c1-15... |
| InChI Key | POOOPOCMBCGKAK-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.N+([O-])[O-] |
10-Methylacridin-10-ium nitrate can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 10-Methylacridin-10-ium nitrate primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting replication and transcription processes crucial for cell division. The compound selectively targets rapidly dividing cells, making it particularly effective against cancer cells. Additionally, it can generate reactive oxygen species that contribute to oxidative damage and subsequent cell death.
The physical properties include:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
10-Methylacridin-10-ium nitrate has several applications in scientific research:
This compound's diverse applications highlight its significance in biochemical research and potential therapeutic uses in medicine.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: